Tert-butyl (4-sulfamoylbenzyl)carbamate
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Overview
Description
Tert-butyl (4-sulfamoylbenzyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful protecting group that can be removed under mild conditions. The sulfamoyl group adds further functionality, making this compound versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-sulfamoylbenzyl)carbamate typically involves the reaction of 4-sulfamoylbenzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product. The general reaction scheme is as follows:
[ \text{4-sulfamoylbenzylamine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-sulfamoylbenzyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoylbenzylamine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: 4-sulfamoylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Tert-butyl (4-sulfamoylbenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its potential as a biochemical probe due to its functional groups.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory activity.
Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-butyl (4-sulfamoylbenzyl)carbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form stable complexes with amines, protecting them during chemical reactions. The sulfamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
4-sulfamoylbenzylamine: The amine precursor used in the synthesis of tert-butyl (4-sulfamoylbenzyl)carbamate.
Di-tert-butyl dicarbonate (Boc2O): A reagent used in the synthesis of various carbamates.
Uniqueness
This compound is unique due to the presence of both the tert-butyl carbamate and sulfamoyl functional groups. This combination provides enhanced stability and reactivity, making it a valuable compound in organic synthesis and research applications.
Properties
IUPAC Name |
tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAGKJDZJJRIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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